

# Disperse Blue 291: A Technical Whitepaper for Drug Development Professionals

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## Compound of Interest

Compound Name: Disperse blue 291

Cat. No.: B15555903

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An In-depth Technical Guide on the Physicochemical Properties, Synthesis, Biological Activity, and Experimental Protocols Related to the Azo Dye **Disperse Blue 291** (C<sub>19</sub>H<sub>21</sub>BrN<sub>6</sub>O<sub>6</sub>).

## Introduction

**Disperse Blue 291**, a single azo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its molecular formula is C<sub>19</sub>H<sub>21</sub>BrN<sub>6</sub>O<sub>6</sub>, and it is identified by the CAS numbers 83929-84-4 and 56548-64-2. While its industrial application is well-established, recent toxicological studies have highlighted its potential to interact with biological systems, making it a compound of interest for researchers in toxicology and drug development. This technical guide provides a comprehensive overview of the available scientific data on **Disperse Blue 291**, with a focus on its chemical properties, synthesis, and known biological effects, particularly its genotoxicity. This document is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar compounds in their work.

## Physicochemical and Spectroscopic Data

A summary of the known physicochemical properties of **Disperse Blue 291** is presented in Table 1. It is important to note that much of the available data is predicted or derived from safety data sheets and may not be from exhaustive experimental determination.

Table 1: Physicochemical Properties of **Disperse Blue 291**

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>21</sub> BrN <sub>6</sub> O <sub>6</sub>	
Molecular Weight	509.31 g/mol	
CAS Number	83929-84-4, 56548-64-2	
Appearance	Dark blue tiny particles/grains	
Boiling Point (Predicted)	700.4 ± 60.0 °C at 760 mmHg	[1]
Density (Predicted)	1.54 g/cm <sup>3</sup>	[1]
Flash Point (Predicted)	377.4 °C	[1]
pKa (Predicted)	13.43 ± 0.70	[1]
Solubility	Soluble in DMSO	[2][3]

#### Spectroscopic Data:

Detailed experimental spectroscopic data such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and IR spectra for **Disperse Blue 291** are not readily available in the public domain. However, <sup>1</sup>H-NMR data for one of its precursors, 2-Bromo-4,6-dinitroaniline, has been reported.

- <sup>1</sup>H-NMR of 2-Bromo-4,6-dinitroaniline (in CDCl<sub>3</sub>): δ 9.116, 8.600, 7.3 (NH<sub>2</sub>) ppm.

## Synthesis

**Disperse Blue 291** is synthesized via a diazo coupling reaction. The manufacturing process involves the diazotization of 2,4-Dinitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.

## Experimental Protocol: Synthesis of Disperse Blue 291

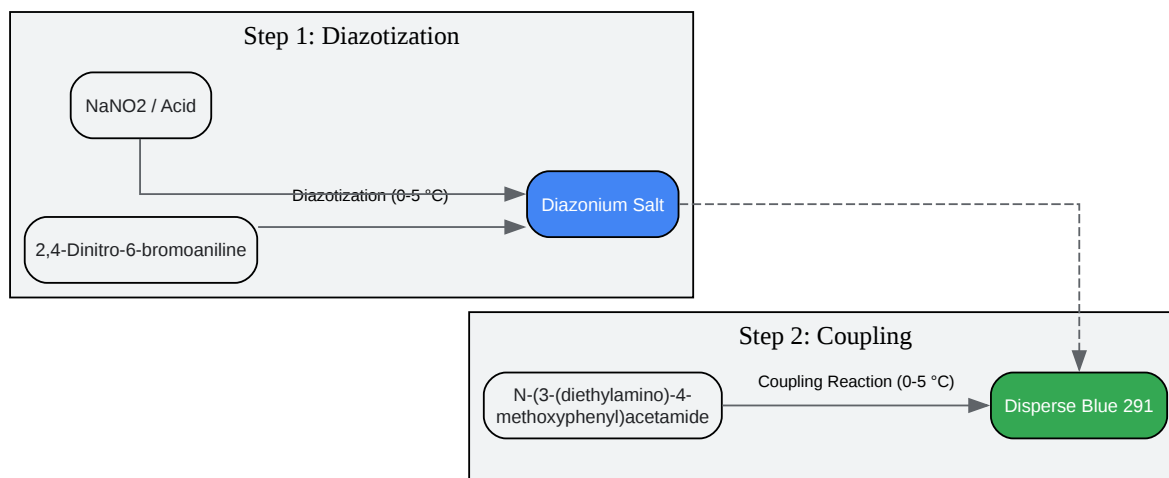
This protocol is a generalized procedure based on the known manufacturing method.

Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

- Dissolve 2,4-Dinitro-6-bromoaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dissolved in water to the cooled aniline solution while maintaining the temperature below 5 °C.
- Stir the mixture for a sufficient time to ensure complete formation of the diazonium salt.

#### Step 2: Coupling Reaction

- In a separate vessel, dissolve N-(3-(diethylamino)-4-methoxyphenyl)acetamide in a suitable solvent.
- Cool the solution of the coupling component to 0-5 °C.
- Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature below 5 °C.
- Continue stirring the reaction mixture for several hours to allow for complete coupling.
- The resulting precipitate of **Disperse Blue 291** is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.



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**Figure 1:** Synthesis workflow for **Disperse Blue 291**.

## Biological Activity and Toxicology

The primary focus of research on **Disperse Blue 291** has been its toxicological profile, particularly its genotoxicity. Studies have indicated that this dye can induce DNA damage and chromosomal aberrations.

### Genotoxicity and Cytotoxicity

- **In Vivo Studies (Mouse Bone Marrow):** A study by Fernandes et al. investigated the mutagenicity and genotoxicity of **Disperse Blue 291** in male Swiss mice following oral administration. An increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) was observed in animals treated with 50 mg/kg body weight, indicating clastogenic or aneugenic effects. However, no significant primary DNA damage (as measured by the comet assay) or changes in the expression of BAX, BCL2, SMAD4, and TNFA genes in leukocytes were detected in this study.<sup>[4]</sup>

- In Vitro Studies (Human Hepatic Cell Line): Research on the human hepatoma cell line HepG2 demonstrated that **Disperse Blue 291** induced genotoxic and mutagenic effects. An increase in comet tail length and the frequency of micronuclei were observed at concentrations of 400 µg/mL and higher. The study also found that the dye decreased cell viability.

Table 2: Summary of Genotoxicity and Cytotoxicity Data for **Disperse Blue 291**

Study Type	Model System	Endpoints Measured	Key Findings	Reference
In Vivo	Male Swiss Mice	Micronucleus Assay, Comet Assay, Gene Expression (BAX, BCL2, SMAD4, TNFA)	Increased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg. No significant DNA damage or changes in gene expression observed.	[4]
In Vitro	Human HepG2 Cells	Comet Assay, Micronucleus Assay, Cell Viability	Increased DNA damage and micronuclei formation at ≥ 400 µg/mL. Decreased cell viability.	

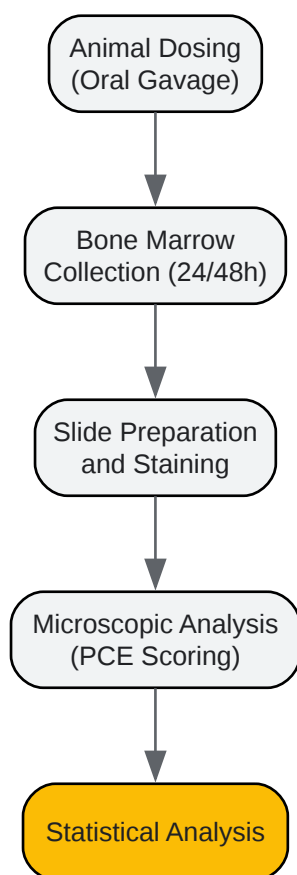
## Experimental Protocols

Detailed experimental protocols from the specific studies on **Disperse Blue 291** are not publicly available. The following protocols are based on standard OECD guidelines and common laboratory practices for the assays mentioned in the literature.

## In Vivo Micronucleus Assay (Adapted from OECD Guideline 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus.

- Animal Model: Male Swiss mice.
- Treatment: Animals are treated with **Disperse Blue 291** (e.g., at doses of 0, 12.5, 25, and 50 mg/kg body weight) via oral gavage. A positive control (e.g., cyclophosphamide) and a vehicle control are included.
- Sample Collection: Bone marrow is collected from the femurs 24 and 48 hours after treatment.
- Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is prepared on a glass slide. The slides are air-dried and stained with a suitable dye (e.g., Giemsa).
- Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
- Statistical Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.



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**Figure 2:** Workflow for the in vivo micronucleus assay.

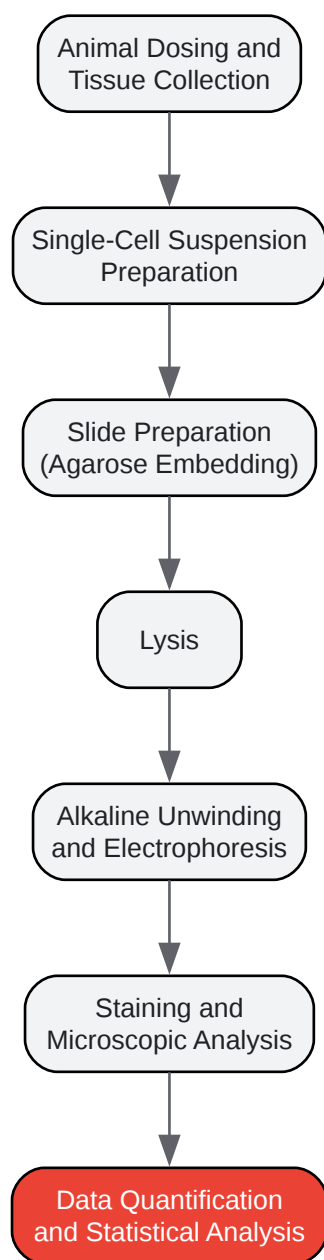
## In Vivo Comet Assay (Alkaline) (Adapted from OECD Guideline 489)

This assay detects DNA strand breaks in individual cells.<sup>[5][6]</sup>

- Animal Model and Treatment: As described for the micronucleus assay.
- Sample Collection: Blood, liver, and kidney cells are collected.
- Cell Preparation: Tissues are minced and treated with enzymes (if necessary) to obtain a single-cell suspension.
- Slide Preparation: A suspension of cells is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

- **Lysis:** The slides are immersed in a cold lysing solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then subjected to an electric field.
- **Neutralization and Staining:** The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
- **Analysis:** The slides are examined using a fluorescence microscope, and the "comets" are scored. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
- **Statistical Analysis:** The DNA damage in the treated groups is compared to the vehicle control group.





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**Figure 3:** Workflow for the in vivo comet assay.

## Gene Expression Analysis (Quantitative PCR)

This protocol outlines a general method for analyzing the expression of genes such as BAX, BCL2, SMAD4, and TNFA.

- Sample Collection: Leukocytes are isolated from blood samples.

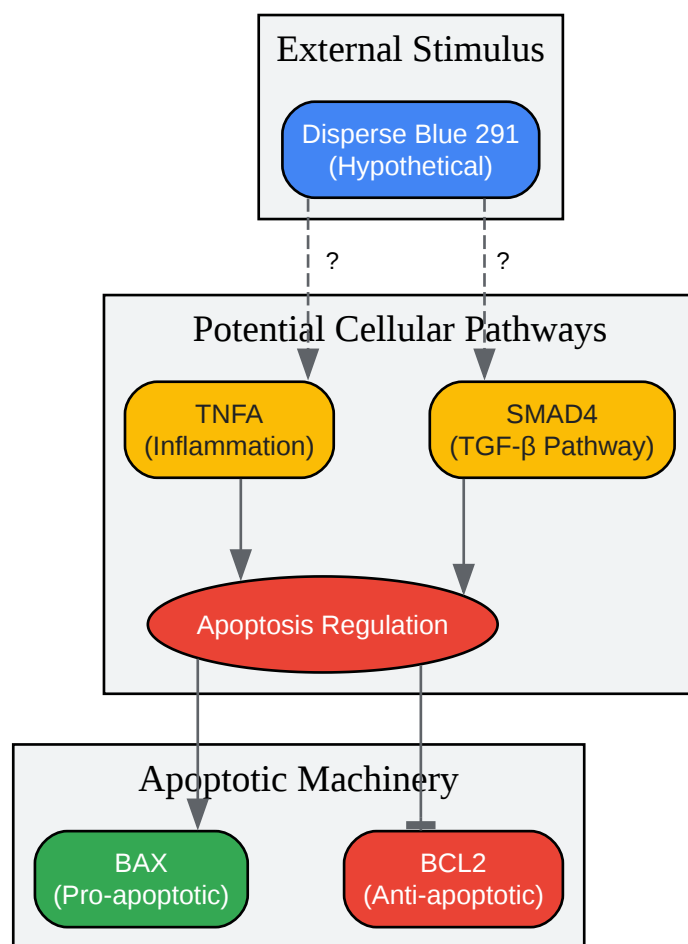
- **RNA Extraction:** Total RNA is extracted from the leukocytes using a suitable commercial kit. The quality and quantity of the RNA are assessed using spectrophotometry.
- **cDNA Synthesis:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- **Quantitative PCR (qPCR):** The cDNA is used as a template for qPCR with gene-specific primers for BAX, BCL2, SMAD4, TNFA, and a reference gene (e.g., GAPDH or  $\beta$ -actin). The reaction is performed in a real-time PCR thermal cycler using a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target genes.
- **Data Analysis:** The relative expression of the target genes is calculated using the comparative Ct ( $\Delta\Delta C_t$ ) method, normalized to the reference gene.

## Potential Signaling Pathway Involvement

The investigation of BAX, BCL2, SMAD4, and TNFA gene expression in the study by Fernandes et al. suggests a hypothesis that **Disperse Blue 291** could potentially interact with pathways related to apoptosis and inflammation.

- **Apoptosis:** BAX is a pro-apoptotic protein, while BCL2 is an anti-apoptotic protein. The ratio of BAX to BCL2 is a critical determinant of a cell's susceptibility to apoptosis.
- **Inflammation and Cell Signaling:** TNFA (Tumor Necrosis Factor-alpha) is a pro-inflammatory cytokine involved in systemic inflammation and can induce apoptosis. SMAD4 is a central mediator in the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.

Although the study on **Disperse Blue 291** did not find significant changes in the expression of these genes, the selection of these targets suggests a potential, albeit unproven, interaction with these fundamental cellular pathways.



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**Figure 4:** Hypothetical signaling pathways potentially affected by **Disperse Blue 291**.

## Conclusion and Future Directions

**Disperse Blue 291** is a synthetic azo dye with established use in the textile industry.

Toxicological studies have demonstrated its potential to cause genotoxicity, as evidenced by the induction of micronuclei in vivo and DNA damage in vitro. While the precise mechanisms of its biological activity are not fully elucidated, the investigation of genes involved in apoptosis and inflammation provides a starting point for further research.

For drug development professionals, **Disperse Blue 291** serves as an example of a small molecule with the potential for biological activity, albeit in a toxicological context in the currently available literature. The data suggests that compounds with this structural motif warrant careful evaluation for genotoxicity.

Future research should focus on:

- Obtaining detailed experimental spectroscopic data for **Disperse Blue 291** to create a complete chemical profile.
- Elucidating the specific molecular mechanisms underlying its genotoxicity.
- Investigating its potential to modulate specific signaling pathways in greater detail, which could uncover novel biological activities relevant to drug development.
- Exploring the structure-activity relationships of related azo dyes to identify key structural features responsible for their biological effects.

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